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Compound of Interest

Compound Name: 5-Methylquinoline

Cat. No.: B1294701

Introduction: 5-Methylquinoline is an aromatic heterocyclic compound with the molecular
formula Cio0HoN. As a derivative of quinoline, it serves as a valuable building block in the
synthesis of various pharmaceutical compounds, dyes, and agrochemicals. The precise
characterization of its molecular structure is paramount for its application in research and
development. This guide provides a consolidated overview of the key spectroscopic data for 5-
Methylquinoline, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass
Spectrometry (MS), intended for researchers, scientists, and professionals in drug
development.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for elucidating the carbon-hydrogen framework
of a molecule.

1H NMR Data

Proton NMR provides information on the chemical environment and connectivity of hydrogen
atoms in the molecule. The methyl group protons of 5-methylquinoline are reported to
resonate at 0 2.65 ppm when dissolved in deuterochloroform (CDCIs3)[1]. The aromatic region
of the spectrum reveals the distinct signals for the protons on the quinoline ring system.

© 2025 BenchChem. All rights reserved. 1/7 Tech Support


https://www.benchchem.com/product/b1294701?utm_src=pdf-interest
https://www.benchchem.com/product/b1294701?utm_src=pdf-body
https://www.benchchem.com/product/b1294701?utm_src=pdf-body
https://www.benchchem.com/product/b1294701?utm_src=pdf-body
https://www.benchchem.com/product/b1294701?utm_src=pdf-body
https://www.benchchem.com/product/b1294701
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1294701?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Proton Assignment Chemical Shift (0) Multiplicity S ling SO
bpm () Hz

H2 8.88 dd 4.2,1.7

3 7.35 dd 8.4,4.2

H4 8.35 dd 8.4,1.7

H6 7.30 d 71

H7 7.61 t 78

H8 7.95 d 8.4

5-CHs 2.65 s

Data referenced from
publicly available
spectral databases
and may vary slightly
based on
experimental

conditions.

*C NMR Data

Carbon NMR identifies the different carbon environments within the molecule. The data
presented below is based on the work of J. A. Su, E. Siew, and E. V. Brown, as referenced by
PubChem[2].
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Carbon Assignment Chemical Shift () ppm
C2 149.9
C3 120.9
C4 133.5
Cda 128.7
C5 133.2
C6 128.9
Cc7 126.1
C8 125.9
C8a 147.2
5-CHs 18.5

Source: Org. Magn. Resonance 10, 122(1977)
[2]

Infrared (IR) Spectroscopy

Infrared spectroscopy is utilized to identify the functional groups present in a molecule by
measuring the absorption of infrared radiation corresponding to molecular vibrations. The
spectrum of 5-Methylquinoline is characterized by the vibrations of its quinoline ring and
methyl group[1].
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Vibrational Mode

Wavenumber (cm~1) Intensity _

Assignment
3100-3000 Weak-Medium Aromatic C-H stretching[1]
2980-2850 Weak-Medium CHs group C-H stretching

C=N and C=C aromatic ring
~1600 Strong ] ] ]

stretching vibrations[1]

) C-C stretching vibrations within

1650-1400 Medium-Strong o

the quinoline ring[1]

C-H out-of-plane bending
~800-700 Strong (indicative of substitution

pattern)

Note: These are characteristic

absorption regions. Exact peak

positions may vary.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule

and its fragments, enabling the determination of its molecular weight and elemental

composition.

m/z (Mass-to-Charge Ratio)

Assignment

Molecular lon [M]*, corresponding to the

143 .
molecular weight of C10HsN[2]

142 [M-H]*, fragment resulting from the loss of a
hydrogen atom[2]

115 [M-H-HCN]*, fragment resulting from the loss of

a hydrogen and hydrogen cyanide[2]

High-Resolution Mass Spectrometry (HRMS)
calculated exact mass for CioHoN: 143.0735[2].
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Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data presented.

» Nuclear Magnetic Resonance (NMR) Spectroscopy: A sample of 5-Methylquinoline
(typically 5-25 mg for *H NMR, 50-100 mg for 13C NMR) is dissolved in approximately 0.6-0.7
mL of a deuterated solvent, commonly Chloroform-d (CDCIs). The solution is transferred to a
5 mm NMR tube. The spectrum is acquired on an NMR spectrometer operating at a specific
frequency (e.g., 400 or 600 MHz for *H). Chemical shifts are referenced to an internal
standard, typically tetramethylsilane (TMS) at 0.00 ppm.

o Fourier Transform Infrared (FTIR) Spectroscopy: For liquid samples like 5-Methylquinoline,
the Attenuated Total Reflectance (ATR) technique is commonly employed. A small drop of the
neat liquid is placed directly onto the ATR crystal (e.g., diamond or zinc selenide). The
spectrum is then recorded as the infrared beam passes through the crystal and interacts with
the sample. Alternatively, a thin film can be prepared by placing a drop of the sample
between two salt plates (e.g., NaCl or KBr).

o Gas Chromatography-Mass Spectrometry (GC-MS): A dilute solution of 5-Methylquinoline
is prepared in a volatile organic solvent (e.g., dichloromethane or methanol). A small volume
(typically 1 uL) is injected into the gas chromatograph, where the compound is vaporized and
separated from any impurities. The separated compound then enters the mass spectrometer.
In the ion source (commonly using electron impact, El), the molecules are ionized and
fragmented. The mass analyzer separates these ions based on their mass-to-charge ratio,
and a detector records their relative abundance.

Workflow Visualization

The following diagram illustrates the general workflow for the structural characterization of 5-
Methylquinoline using multiple spectroscopic techniques.
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Caption: Workflow for the spectroscopic analysis of 5-Methylquinoline.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

¢ 1. 5-Methylquinoline | 7661-55-4 | Benchchem [benchchem.com]

© 2025 BenchChem. All rights reserved. 6/7 Tech Support


https://www.benchchem.com/product/b1294701?utm_src=pdf-body-img
https://www.benchchem.com/product/b1294701?utm_src=pdf-body
https://www.benchchem.com/product/b1294701?utm_src=pdf-custom-synthesis
https://www.benchchem.com/product/b1294701
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1294701?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

e 2. 5-Methylquinoline | CLOHON | CID 24312 - PubChem [pubchem.ncbi.nim.nih.gov]

 To cite this document: BenchChem. [A Technical Guide to the Spectroscopic Data of 5-
Methylquinoline]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1294701#spectroscopic-data-for-5-methylquinoline-
nmr-ir-mass-spec]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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